REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5](N)=[N:6][CH:7]=1.[Br:10]Br.N([O-])=O.[Na+]>Br.[OH-].[Na+]>[Br:10][C:5]1[C:4]([CH3:9])=[CH:3][C:2]([I:1])=[CH:7][N:6]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=NC1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2.31 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the temperature being kept below 0° C. during addition
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
WAIT
|
Details
|
The reaction was continued for 4 hours at ambient temperature
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The organic phase was washed with 5% Na2S2O3 aq solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |